molecular formula C4H4KNO4S B1141046 Acesulfame-d4 Potassium Salt

Acesulfame-d4 Potassium Salt

Cat. No.: B1141046
M. Wt: 205.27 g/mol
InChI Key: WBZFUFAFFUEMEI-LHHVLQQYSA-M
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Description

Acesulfame-d4 Potassium Salt (CAS 1623054-53-4) is a deuterium-labeled analog of the artificial sweetener Acesulfame Potassium (Acesulfame K, CAS 55589-62-3). Its molecular formula is C₄D₄KNO₄S, with a molecular weight of 205.27 g/mol, compared to 201.24 g/mol for the unlabeled form . The compound features four deuterium atoms replacing hydrogen atoms in its structure, enabling its use as a stable isotope-labeled internal standard (IS) in mass spectrometry (MS) and liquid chromatography (LC)-based analyses .

This compound is critical in metabolic and environmental studies for tracking the parent compound’s degradation pathways and quantifying its presence in biological matrices without interfering with biochemical processes . It is commercially available from suppliers like Toronto Research Chemicals and Santa Cruz Biotechnology, with purity >95% (HPLC) and storage recommendations at -20°C .

Properties

IUPAC Name

potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFUFAFFUEMEI-LHHVLQQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)[N-]S(=O)(=O)O1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Incorporation Strategies

This compound is synthesized by introducing four deuterium atoms into the acesulfame backbone. The deuterium labeling typically occurs at the methyl group adjacent to the sulfamate ring, achieved through selective deuteration during key synthetic steps. Two primary routes dominate industrial and laboratory-scale production:

  • Deuteration of Acesulfame Potassium Precursors

    • Methodology : The parent compound, acesulfame potassium, is subjected to deuterium exchange reactions. For example, treatment with deuterated potassium hydroxide (KOD) in deuterium oxide (D₂O) facilitates H/D exchange at acidic hydrogen sites.

    • Reaction Conditions :

      • Temperature: 50–80°C

      • Duration: 24–72 hours

      • Yield: 85–92% deuterium incorporation.

  • De Novo Synthesis Using Deuterated Starting Materials

    • Methodology : Deuterated acetylacetamide (CH₃COCH₂COCD₃) replaces non-deuterated analogs in cyclization reactions. This approach ensures precise deuteration at the methyl positions.

    • Key Reaction :

      CH3COCH2COCD3+ClSO3HDMAP, CHCl3Acesulfame-d4-HKODAcesulfame-d4-K\text{CH}_3\text{COCH}_2\text{COCD}_3 + \text{ClSO}_3\text{H} \xrightarrow{\text{DMAP, CHCl}_3} \text{Acesulfame-d4-H} \xrightarrow{\text{KOD}} \text{Acesulfame-d4-K}
      • Catalyst: 4-N,N-dimethylaminopyridine (DMAP)

      • Solvent: Chloroform or dichloromethane.

Detailed Synthetic Procedures

Cyclization and Hydrolysis (Patent CN101787001A)

This method, adapted for deuterium labeling, involves acetylacetamide derivatives and inert solvents under controlled temperatures:

Steps :

  • Cyclization :

    • Reactants : Deuterated acetylacetamide (5.0 g, 50 mmol), chlorsulfonic acid (10 mL), DMAP (50 mg).

    • Conditions :

      • Temperature: -50°C to -25°C

      • Solvent: Chloroform or dichloromethane

      • Duration: 1 hour.

  • Hydrolysis :

    • Addition of D₂O (8 mL) at -10°C, followed by stirring for 45 minutes.

    • Organic phase separation and extraction with deuterated solvents.

  • Neutralization :

    • Treatment with 10% KOD to pH 7.5.

    • Yield: 64.5–65.1% (crude product).

Table 1: Reaction Outcomes from Patent CN101787001A

ExampleSolventCatalystYield (%)Purity (%)
1ChloroformDMAP64.598.2
2DCM*DMAP65.198.5
3EDC**DMAP64.698.0
*DCM: Dichloromethane; **EDC: Ethylene dichloride

Amidosulfamic Acid Route (Patent USRE48464E1)

This method emphasizes low molar ratios of acetic acid to sulfamic acid (<0.095:1) to minimize byproducts:

Steps :

  • Formation of Amidosulfamic Acid Salt :

    • Reactants: Sulfamic acid, deuterated trialkylamine (e.g., triethylamine-d15).

    • Molar ratio (amine/sulfamic acid): <1.06:1.

  • Cyclization with Diketene :

    • Temperature: 0–25°C

    • Product: Deuterated acetoacetamide salt (yellowing index <45).

  • Hydrolysis and Neutralization :

    • Hydrolysis with D₂O to form acesulfame-d4-H.

    • Neutralization with KOD to yield acesulfame-d4-K.

Key Advantages :

  • Reduced acetic acid content minimizes side reactions.

  • Yellowing index <5 ensures high optical purity.

Optimization of Reaction Parameters

Temperature Control

Low-temperature cyclization (-50°C to -25°C) is critical to prevent thermal degradation of intermediates. Elevated temperatures (>15°C) reduce yields by 20–30% due to side reactions.

Solvent Selection

Inert solvents like chloroform and dichloromethane enhance reaction efficiency by stabilizing intermediates. Polar solvents (e.g., THF) decrease yields by 15% due to premature hydrolysis.

Purification and Characterization

Decolorization and Recrystallization

  • Activated Carbon Treatment : Removes colored impurities (0.2–0.8% w/w of crude product).

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Techniques

  • Mass Spectrometry (MS) :

    • Confirms deuterium incorporation (m/z 204.2 for acesulfame-d4 vs. 200.2 for non-deuterated form).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR shows absence of methyl proton signals at δ 2.1 ppm.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity: >99% (C18 column, 0.1% TFA in acetonitrile/water).

Applications and Implications

This compound’s role as an internal standard is vital for:

  • Metabolic Studies : Tracking acesulfame’s pharmacokinetics in vivo.

  • Environmental Monitoring : Quantifying acesulfame in wastewater (LOQ: 0.1 ng/mL) .

Chemical Reactions Analysis

Types of Reactions: Acesulfame-d4 (potassium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce deuterium-depleted compounds .

Scientific Research Applications

Analytical Chemistry Applications

Acesulfame-d4 potassium salt is predominantly used as an internal standard in gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). Its deuterated form allows for precise quantification of acesulfame in food products and environmental samples.

Table 1: Analytical Applications of this compound

Application AreaMethodologyPurpose
Food Quality ControlGC/LC-MSQuantification of sweeteners
Environmental MonitoringLC-MSDetection in wastewater and surface waters
PharmacokineticsLC-MSStudying metabolic pathways

Environmental Impact Studies

Recent studies have highlighted the environmental persistence of acesulfame potassium, raising concerns about its accumulation in aquatic ecosystems. This compound has been employed in research to trace the fate of acesulfame potassium in various environmental matrices.

Case Study: Environmental Fate of Acesulfame Potassium

  • Objective: Assess the concentration levels of acesulfame potassium in wastewater treatment plants (WWTPs).
  • Findings: Acesulfame was detected at concentrations up to 29.9 μg/L in effluents, indicating low removal efficiency during wastewater treatment processes .

Health and Safety Assessments

Acesulfame potassium, including its deuterated form, has undergone extensive safety evaluations by regulatory bodies such as the United States Food and Drug Administration (USFDA) and the European Food Safety Authority (EFSA). These studies affirm its safety for human consumption within established acceptable daily intake (ADI) levels.

Table 2: Safety Evaluations of Acesulfame Potassium

Regulatory BodyADI (mg/kg body weight)Year Established
USFDA151988
JECFA151991
EFSA152016

Mechanism of Action

The mechanism of action of acesulfame-d4 (potassium salt) involves its role as an internal standard. It does not exert any biological effects on its own but serves as a reference compound in analytical methods. The deuterium labeling allows for precise quantification and tracking of acesulfame in various matrices .

Comparison with Similar Compounds

Structural and Chemical Properties
Property Acesulfame-d4 Potassium Salt Acesulfame K (Unlabeled) Saccharin-d4 Sucralose-d6
CAS No. 1623054-53-4 55589-62-3 94567-13-4 1223358-35-0
Molecular Formula C₄D₄KNO₄S C₄H₄KNO₄S C₇D₄NO₃S C₁₂H₁₃D₆Cl₃O₈
Molecular Weight 205.27 g/mol 201.24 g/mol 187.20 g/mol 414.74 g/mol
Deuteration Sites 4 hydrogen → deuterium N/A 4 hydrogen → deuterium 6 hydrogen → deuterium
Primary Use Internal standard (MS/LC) Sweetener Internal standard Internal standard
Key Supplier Toronto Research Chemicals Sigma Aldrich Toronto Research Chemicals Toronto Research Chemicals

Key Differences :

  • Acesulfame-d4 retains the core structure of Acesulfame K but replaces four hydrogens with deuterium, increasing molecular weight by ~4 atomic mass units (AMU) .
Analytical Performance
  • Role in Quantification :

    • Acesulfame-d4 minimizes matrix effects in LC-MS/MS by co-eluting with unlabeled Acesulfame K, enabling accurate quantification via isotopic dilution .
    • Similarly, Saccharin-d4 and Sucralose-d6 serve as IS for their parent compounds in multi-analyte sweetener panels .
  • Detection Limits :
    Studies using deuterated IS report detection limits as low as 0.1 ng/mL for Acesulfame in urine, comparable to Saccharin-d4 and Sucralose-d6 .

Cost and Availability
Compound Price (per mg) Supplier
Acesulfame-d4 Potassium $360–$490 Santa Cruz Biotech
Acesulfame K $0.80 Sigma Aldrich
Saccharin-d4 $300–$400 Toronto Research Chemicals
  • Deuterated analogs are ~450× more expensive than non-deuterated counterparts due to isotopic labeling complexity .

Biological Activity

Acesulfame-d4 potassium salt, a deuterated form of acesulfame potassium, is primarily utilized in research settings, particularly as an internal standard for quantifying acesulfame in various biological matrices. This compound is significant for its potential metabolic pathways and biological effects, especially considering its application as a non-nutritive sweetener. This article reviews the biological activity of this compound through various studies, highlighting its absorption, metabolism, toxicology, and effects on lipid metabolism and gut microbiota.

1. Absorption and Metabolism

Acesulfame potassium (Ace-K) is rapidly absorbed in the gastrointestinal tract following oral administration. In humans, peak blood concentrations are typically reached within 1 to 1.5 hours post-ingestion, with a half-life of approximately 2.5 hours . Animal studies indicate that after oral dosing, about 97% of the compound is excreted unchanged in urine within 24 hours . The metabolism of Ace-K involves minimal biotransformation, making it a stable compound in systemic circulation.

Table 1: Pharmacokinetics of Acesulfame Potassium

SpeciesPeak Blood Level (µg/mL)Time to Peak (hours)Half-Life (hours)
Humans0.2 - 0.31 - 1.52.5
Rats0.70.54.8
Dogs~71 - 1.51.3

2. Toxicological Studies

Extensive toxicological evaluations have been conducted to assess the safety profile of acesulfame potassium. In a study involving Tg.AC hemizygous mice and p53 haploinsufficient mice over nine months, no significant adverse effects on survival or body weight were observed at varying doses up to 4,500 mg/kg body weight . Additionally, acesulfame did not induce genotoxicity or carcinogenicity in these models.

Case Study: Long-term Toxicity Assessment

  • Study Design : Mice were fed diets containing acesulfame potassium at concentrations of 0%, 0.3%, 1%, or 3%.
  • Findings : No neoplastic lesions were attributed to exposure; feed consumption remained consistent with control groups throughout the study duration.

3. Effects on Lipid Metabolism

Recent studies have indicated that acesulfame potassium may influence lipid metabolism adversely. In ApoE−/− mice fed a high-cholesterol diet (HCD), supplementation with Ace-K exacerbated dyslipidemia and increased atherosclerotic plaque formation . The mechanism appears to involve enhanced lipogenesis and decreased β-oxidation in hepatic cells.

Table 2: Lipid Metabolism Effects in ApoE−/− Mice

TreatmentLipogenesis (↑)β-Oxidation (↓)Atherosclerotic Plaque (↑)
High-Cholesterol Diet + Ace-KSignificantSignificantIncreased

4. Impact on Gut Microbiota

Acesulfame potassium has also been shown to alter gut microbiota composition significantly. A study involving CD-1 mice revealed gender-dependent changes in gut bacteria after four weeks of Ace-K treatment . Male mice exhibited an increase in Bacteroides, while female mice showed a decrease in beneficial genera such as Lactobacillus.

Table 3: Gut Microbiome Changes Post-Ace-K Treatment

GenderIncreased GeneraDecreased Genera
MaleBacteroides-
Female-Lactobacillus, Clostridium

5. Conclusion

The biological activity of this compound reflects its rapid absorption and excretion profile, minimal toxicity at high doses, and potential adverse effects on lipid metabolism and gut microbiota composition. While it serves as an effective sweetening agent, ongoing research is crucial to fully understand its long-term implications on health and metabolism.

Q & A

Q. How is Acesulfame-d4 Potassium Salt utilized as an internal standard in LC-MS/MS quantification of low-calorie sweeteners?

this compound serves as a deuterated internal standard (IS) to correct matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methodologically, it is spiked into samples at a known concentration before extraction. Its isotopic labeling (deuterium substitution) ensures near-identical chromatographic behavior to native acesulfame while providing distinct mass-to-charge (m/z) ratios for detection. Researchers should validate its performance by assessing recovery rates (85–115%) and signal-to-noise ratios in spiked matrices .

Q. What are the critical steps for preparing stable calibration curves using deuterated standards like this compound?

Calibration curves require serial dilutions of native acesulfame alongside a fixed concentration of this compound. Key steps include:

  • Using solvent-matched standards to minimize matrix effects.
  • Normalizing analyte peak areas to the IS response.
  • Testing linearity across the expected concentration range (e.g., 0.1–100 ng/mL) with R² > 0.98.
  • Validating intra- and inter-day precision (<15% CV) .

Q. How does this compound enhance the accuracy of environmental fate studies for artificial sweeteners?

In biodegradation studies, this compound is used to track degradation kinetics via isotopic tracing. Researchers spike it into environmental samples (e.g., wastewater) and monitor its stability under varying pH, temperature, and microbial conditions. Data normalization against the IS corrects for extraction inefficiencies, enabling precise quantification of parent compound degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve signal suppression/enhancement effects of this compound in complex biological matrices?

Signal suppression in urine or plasma samples can arise from co-eluting ions. Mitigation strategies include:

  • Matrix-matched calibration : Prepare standards in analyte-free matrix to mimic sample conditions.
  • Dilution or cleanup : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce interfering substances.
  • Post-column infusion : Identify regions of ion suppression in chromatograms to optimize gradient elution .

Q. How can researchers validate the specificity of this compound as a T1R3 receptor ligand in taste perception studies?

To confirm receptor binding specificity:

  • Perform competitive binding assays with unlabeled acesulfame and measure displacement of Acesulfame-d4 using fluorescence polarization.
  • Use knockout cell lines (T1R3⁻/⁻) to verify signal loss in calcium flux assays.
  • Cross-validate with orthogonal techniques (e.g., surface plasmon resonance) to rule out non-specific interactions .

Q. How should discrepancies in recovery rates during SPE cleanup be addressed when using this compound?

Low recovery (<70%) indicates suboptimal SPE conditions. Troubleshooting steps:

  • Adjust pH during sample loading (e.g., pH 3–5 for ionizable compounds).
  • Test alternative sorbents (e.g., mixed-mode cation exchange for polar metabolites).
  • Spike pre-extraction IS to distinguish between extraction losses and matrix effects .

Q. What methodologies quantify the stability of this compound under extreme pH or thermal conditions?

Stability studies involve:

  • Incubating the IS in buffers (pH 2–12) at 25–60°C for 24–72 hours.
  • Analyzing degradation via LC-MS/MS peak area ratios (deuterated vs. non-deuterated forms).
  • Calculating half-life (t₁/₂) using first-order kinetics models. Report deviations >10% as instability .

Data Analysis & Reporting

Q. How should researchers handle conflicting data on this compound’s cross-reactivity in multi-analyte panels?

  • Conduct cross-reactivity screens with structurally similar sweeteners (e.g., sucralose-d6) to identify interference.
  • Apply multivariate regression to isolate contributions from co-eluting analytes.
  • Use high-resolution mass spectrometry (HRMS) for unambiguous fragment ion differentiation .

Q. What statistical approaches are recommended for normalizing batch-to-batch variability in this compound-based assays?

  • Implement ANOVA to assess inter-batch variability.
  • Apply Z-score normalization to IS response data across batches.
  • Include quality control (QC) samples in each batch to monitor drift and recalibrate if CV > 20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.